molecular formula C6H3BrFI2N B12464304 3-Bromo-4-fluoro-2,6-diiodoaniline

3-Bromo-4-fluoro-2,6-diiodoaniline

Cat. No.: B12464304
M. Wt: 441.81 g/mol
InChI Key: WESUIWLODGRMJO-UHFFFAOYSA-N
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Description

3-Bromo-4-fluoro-2,6-diiodoaniline is an aromatic compound characterized by the presence of bromine, fluorine, and iodine atoms attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-fluoro-2,6-diiodoaniline typically involves the halogenation of aniline derivatives. One common method includes the consecutive iodination/diazotization/iodination strategy . The general procedure for halogenation of aniline derivatives can be applied, where the aniline is first iodinated, followed by bromination and fluorination under controlled conditions.

Industrial Production Methods: Industrial production of such halogenated anilines often involves large-scale halogenation reactions using appropriate halogenating agents like N-bromosuccinimide (NBS) for bromination, Selectfluor for fluorination, and iodine monochloride for iodination. The reactions are typically carried out in solvents like acetic acid or dichloromethane under controlled temperatures to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-fluoro-2,6-diiodoaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products: The major products formed from these reactions include various substituted anilines, biaryl compounds, and other halogenated derivatives.

Scientific Research Applications

3-Bromo-4-fluoro-2,6-diiodoaniline has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Bromo-4-fluoro-2,6-diiodoaniline exerts its effects involves interactions with various molecular targets and pathways. The presence of multiple halogen atoms can influence the compound’s reactivity and binding affinity to different biological targets. The exact pathways and targets depend on the specific application and the nature of the interactions with other molecules.

Comparison with Similar Compounds

Uniqueness: 3-Bromo-4-fluoro-2,6-diiodoaniline is unique due to the combination of bromine, fluorine, and iodine atoms on the aniline ring. This unique halogenation pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C6H3BrFI2N

Molecular Weight

441.81 g/mol

IUPAC Name

3-bromo-4-fluoro-2,6-diiodoaniline

InChI

InChI=1S/C6H3BrFI2N/c7-4-2(8)1-3(9)6(11)5(4)10/h1H,11H2

InChI Key

WESUIWLODGRMJO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1I)N)I)Br)F

Origin of Product

United States

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